molecular formula C6H9F3O2 B1300039 Ethyl 4,4,4-trifluorobutyrate CAS No. 371-26-6

Ethyl 4,4,4-trifluorobutyrate

Cat. No. B1300039
CAS RN: 371-26-6
M. Wt: 170.13 g/mol
InChI Key: PSRZMXNNQTWAGB-UHFFFAOYSA-N
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Patent
US05817880

Procedure details

To 160 g of ethyl 4,4,4-trifluorobutyrate, a mixed solution of 123 g of potassium hydroxide, 900 ml of methanol and 80 ml of water was added under ice cooling and the mixture was further reacted at room temperature for 12 hours. After the reaction solution was concentrated under reduced pressure, the resulting residue was then partitioned between water and diethyl ether. The ether layer was extracted once with water and the water layer was combined with the aqueous layer which had already been partitioned. After adjusting the pH to about 1 by the addition of an aqueous 10% ice-cooled hydrochloric acid solution, the mixture was extracted three times with diethyl ether. The layers were combined and the combined ether layer was washed twice with saturated saline and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure to give 131 g of 4,4,4-trifluorobutyric acid (yield: 98%).
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([O:7]CC)=[O:6].[OH-].[K+].CO>O>[F:1][C:2]([F:11])([F:10])[CH2:3][CH2:4][C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
Quantity
160 g
Type
reactant
Smiles
FC(CCC(=O)OCC)(F)F
Name
Quantity
123 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
900 mL
Type
reactant
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was further reacted at room temperature for 12 hours
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting residue was then partitioned between water and diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether layer was extracted once with water
CUSTOM
Type
CUSTOM
Details
had already been partitioned
ADDITION
Type
ADDITION
Details
by the addition of an aqueous 10% ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled hydrochloric acid solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with diethyl ether
WASH
Type
WASH
Details
the combined ether layer was washed twice with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC(CCC(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 131 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.